molecular formula C15H16N6OS B2390751 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 2034300-71-3

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2390751
CAS No.: 2034300-71-3
M. Wt: 328.39
InChI Key: FZEJNGMJZITDKK-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-b]pyridazine core, a pyrrolidin-3-yl moiety, and a thiophen-2-yl acetamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an antitumor agent. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility makes it suitable for various applications, including the creation of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzyme active sites, inhibiting their activity and disrupting cellular processes. The pathways involved include those related to cell cycle regulation, apoptosis, and signal transduction.

Comparison with Similar Compounds

  • N-(3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl)alkanamides: These compounds share a similar triazolo[4,3-b]pyridazine core but differ in their substituents.

  • N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)acetamide: This compound lacks the thiophen-2-yl group, making it structurally simpler.

Uniqueness: N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse biological and chemical properties.

Properties

IUPAC Name

2-thiophen-2-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c22-15(8-12-2-1-7-23-12)17-11-5-6-20(9-11)14-4-3-13-18-16-10-21(13)19-14/h1-4,7,10-11H,5-6,8-9H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEJNGMJZITDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CS2)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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